Cas no 38150-01-5 ((1S,3R)-2-nitrocyclohexane-1,3-diol)

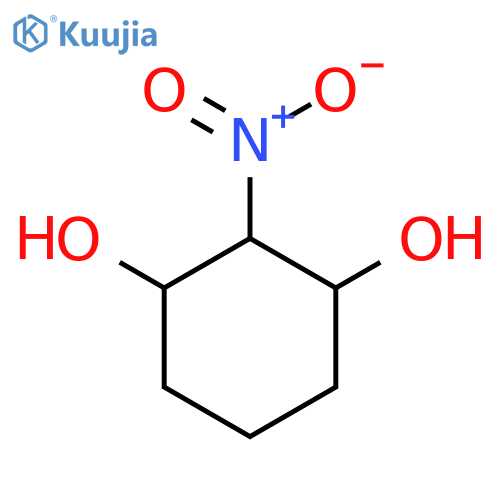

38150-01-5 structure

商品名:(1S,3R)-2-nitrocyclohexane-1,3-diol

(1S,3R)-2-nitrocyclohexane-1,3-diol 化学的及び物理的性質

名前と識別子

-

- 1,3-Cyclohexanediol,2-nitro-, (1a,2b,3a)-

- 2-nitrocyclohexane-1,3-diol

- (1R,2r,3S)-2-nitrocyclohexane-1,3-diol

- (2r)-2-nitrocyclohexane-1,3-diol

- 2-nitro-cyclohexane-1,3-diol

- 2t-Nitro-cyclohexan-1r,3c-diol

- 2t-nitro-cyclohexane-1r,3c-diol

- AC1L80OU

- I01-3970

- NSC264406

- SureCN3666798

- (1S,3R)-2-nitrocyclohexane-1,3-diol

- DTXSID00312933

- NSC-264406

- SCHEMBL3666798

- AB86131

- 38150-01-5

-

- MDL: MFCD28502799

- インチ: InChI=1S/C6H11NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h4-6,8-9H,1-3H2

- InChIKey: MOARHLBZNDZIFZ-UHFFFAOYSA-N

- ほほえんだ: O=[N+](C1C(O)CCCC1O)[O-]

計算された属性

- せいみつぶんしりょう: 161.06883

- どういたいしつりょう: 161.068808

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 86.3

じっけんとくせい

- 密度みつど: 1.35

- ふってん: 345°C at 760 mmHg

- フラッシュポイント: 158.7°C

- 屈折率: 1.532

- PSA: 83.6

- LogP: 0.06060

(1S,3R)-2-nitrocyclohexane-1,3-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0006-250MG |

(1S,3R)-2-nitrocyclohexane-1,3-diol |

38150-01-5 | 95% | 250MG |

¥ 2,052.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0006-500MG |

(1S,3R)-2-nitrocyclohexane-1,3-diol |

38150-01-5 | 95% | 500MG |

¥ 3,418.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0006-10G |

(1S,3R)-2-nitrocyclohexane-1,3-diol |

38150-01-5 | 95% | 10g |

¥ 25,608.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574291-500mg |

(1R,3S)-2-nitrocyclohexane-1,3-diol |

38150-01-5 | 98% | 500mg |

¥8866.00 | 2024-05-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0006-5G |

(1S,3R)-2-nitrocyclohexane-1,3-diol |

38150-01-5 | 95% | 5g |

¥ 15,364.00 | 2023-04-13 | |

| Advanced ChemBlocks | P45674-1G |

(1R,2r,3S)-2-nitrocyclohexane-1,3-diol |

38150-01-5 | 97% | 1G |

$1,200 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0006-100MG |

(1S,3R)-2-nitrocyclohexane-1,3-diol |

38150-01-5 | 95% | 100MG |

¥ 1,280.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574291-1g |

(1R,3S)-2-nitrocyclohexane-1,3-diol |

38150-01-5 | 98% | 1g |

¥10242.00 | 2024-05-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0006-1G |

(1S,3R)-2-nitrocyclohexane-1,3-diol |

38150-01-5 | 95% | 1g |

¥ 5,121.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574291-250mg |

(1R,3S)-2-nitrocyclohexane-1,3-diol |

38150-01-5 | 98% | 250mg |

¥6138.00 | 2024-05-16 |

(1S,3R)-2-nitrocyclohexane-1,3-diol 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

38150-01-5 ((1S,3R)-2-nitrocyclohexane-1,3-diol) 関連製品

- 5447-99-4(2-Pentanol, 3-nitro-)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38150-01-5)(1S,3R)-2-nitrocyclohexane-1,3-diol

清らかである:99%

はかる:1g

価格 ($):1060.0